molecular formula C12H3Cl5O2 B1593393 1,2,3,8,9-Pentachlorodibenzo-p-dioxin CAS No. 71925-18-3

1,2,3,8,9-Pentachlorodibenzo-p-dioxin

Cat. No. B1593393
CAS RN: 71925-18-3
M. Wt: 356.4 g/mol
InChI Key: VUMZAVNIADYKFC-UHFFFAOYSA-N
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Description

1,2,3,8,9-Pentachlorodibenzo-p-dioxin is a chlorinated dibenzo-p-dioxin (CDD) isomer. CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas .


Molecular Structure Analysis

The structure of 1,2,3,8,9-Pentachlorodibenzo-p-dioxin consists of two benzene rings joined by two oxygen bridges. This makes the compound an aromatic di ether . The chemical formula is C12H3Cl5O2 .


Chemical Reactions Analysis

1,2,3,8,9-Pentachlorodibenzo-p-dioxin activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene). It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Scientific Research Applications

Biodegradation in Environmental Science

Application Summary

1,2,3,8,9-Pentachlorodibenzo-p-dioxin is a type of dioxin, a group of lethal environmental pollutants. These compounds are challenging to remove from the environment due to their persistence and resistance to biodegradation .

Methods of Application

Bacterial aerobic degradation of these compounds is through two major catabolic routes: lateral and angular dioxygenation pathways . The diversity of bacteria with aerobic dioxin degradation capability has been studied, and efforts have been made to harness this knowledge to clean up dioxin-polluted soils .

Results or Outcomes

The biological approach to dioxin elimination is considered both economically and environmentally as a better substitute to physicochemical conventional approaches . This method has shown promise in reducing the presence of dioxins in contaminated systems .

Accumulation Patterns in Marine Science

Application Summary

Research has been conducted to assess sediment contamination by dioxins, including 1,2,3,8,9-Pentachlorodibenzo-p-dioxin, in the south-eastern part of the Baltic Sea .

Methods of Application

Surface and core sediment samples were taken from various sites, including offshore dredged-soil-disposal sites and a profile from the nearshore to the deeps of the Gdansk basin .

Results or Outcomes

The results indicated wide variation in both the total content of the investigated compounds as well as the profiles of congeners, indicating the likely sources of their origin . Elevated contents of octa- and hepta-chlorodibenzodioxins were found in the sediments .

Transformation and Biodegradation in Microbiology

Application Summary

1,2,3,8,9-Pentachlorodibenzo-p-dioxin, like other dioxins, is among the most lethal environmental pollutants formed during different anthropogenic activities .

Methods of Application

The transformation of 1,2,3,7,8-PeCDD and 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin (1,2,3,4,7,8-HeCDD) by Sphingomonas wittichii strain RW1 has been demonstrated .

Results or Outcomes

This research has shown that bacterial transformation and biodegradation of dioxins is a promising approach for the cleanup of dioxin-polluted soils .

Detection and Monitoring in Environmental Science

Application Summary

Dioxins and related compounds are dangerous to human life due to their accumulation and persistence in the environment and in the food chain .

Methods of Application

The development of mid-infrared optical components like broadband laser sources, optical frequency combs, high performance Fourier-transform infrared spectroscopy, and plasmonic sensors open the way to new techniques for detection and real time monitoring of these organic pollutants in gaseous or liquid phase .

Results or Outcomes

These techniques have shown sufficient sensitivity and selectivity, and can detect and monitor these molecules in biological samples in short time periods .

Safety And Hazards

1,2,3,8,9-Pentachlorodibenzo-p-dioxin is a poison by ingestion and a questionable carcinogen . When heated to decomposition, it emits toxic fumes of Cl .

properties

IUPAC Name

1,2,3,8,9-pentachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O2/c13-4-1-2-6-11(9(4)16)19-12-7(18-6)3-5(14)8(15)10(12)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMZAVNIADYKFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1OC3=CC(=C(C(=C3O2)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074094
Record name 1,2,3,8,9-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,8,9-Pentachlorodibenzo-p-dioxin

CAS RN

71925-18-3
Record name 1,2,3,8,9-Pentachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071925183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,8,9-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,8,9-PENTACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4L4KNA6F8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AJ Bergmann - 2017 - ir.library.oregonstate.edu
Assessing the risk from exposure to a chemical mixture in the environment can seem prohibitively challenging. Most components of the mixture are not readily identifiable, chemicals …
Number of citations: 0 ir.library.oregonstate.edu
D Calibration - Ministry of Health
Number of citations: 0
K Jermyn-Gee, C Pekarik, T Havelka, G Barrett…
Number of citations: 2

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